Tryptophan, N-acetyl-5-methoxy-

Solubility Formulation Organic Synthesis

Avoid melatonin mis-shipments. Researchers requiring a tryptophan analog with enhanced membrane permeability (LogP ~1) and thermal stability (mp ~188°C) for melatonin pathway studies must verify CAS 43167-40-4. This N-acetyl-5-methoxy derivative is not the hormone melatonin (CAS 73-31-4). - Acetyl protection enables carboxyl-selective coupling without additional protection/deprotection steps. - Acetone-soluble, water-insoluble profile suits organic-phase peptide coupling and precipitation-based purification. - Melting point 60-65°C higher than 5-methoxytryptamine ensures stability during elevated-temperature processing and extended storage.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 43167-40-4
Cat. No. B1596292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophan, N-acetyl-5-methoxy-
CAS43167-40-4
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
InChIKeyIJODSTPSSWJSBC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tryptophan, N-acetyl-5-methoxy- Overview


Tryptophan, N‑acetyl‑5‑methoxy‑ (CAS 43167‑40‑4) is a non‑proteinogenic amino acid derivative characterized by an acetylated α‑amino group and a methoxy substituent at the 5‑position of the indole ring. It is available as a monohydrate solid [REFS‑1]. The compound is a tryptophan analog and a derivative of the melatonin biosynthetic pathway, sharing structural features with both melatonin and 5‑methoxytryptophan [REFS‑2]. Critically, this compound is frequently **confused in the literature with melatonin** (N‑acetyl‑5‑methoxytryptamine) due to similar nomenclature; this constitutes a significant procurement risk that requires careful CAS number verification [REFS‑3].

Identity Verification

Verify CAS 43167-40-4 to distinguish from melatonin (N-acetyl-5-methoxytryptamine).

Solubility-Driven Workflow

Acetone-soluble, water-insoluble profile supports organic-phase processing and precipitation-based purification.

Lipophilicity Context

5-Methoxy substitution yields moderate lipophilicity, differentiating from hydroxylated tryptophan analogs for membrane interaction studies.

Why Tryptophan, N-acetyl-5-methoxy- Is Unique


The acetylated 5‑methoxy‑substituted tryptophan derivative CAS 43167‑40‑4 cannot be replaced by other in‑class compounds due to two fundamental reasons. First, **the acetyl group alters acid‑base behavior** compared to unsubstituted tryptophan, with N‑acetyl substitution increasing the pKa of the carboxyl group [REFS‑1]. Second, **the 5‑methoxy group confers lipophilicity** (calculated LogP ~1) that significantly alters membrane permeability relative to 5‑hydroxytryptophan or tryptophan, which have different calculated logP values [REFS‑2]. Third, **common procurement confusion with melatonin** (N‑acetyl‑5‑methoxytryptamine) means that generic substitution without CAS verification can result in receiving an entirely different molecular scaffold—the hormone rather than the amino acid derivative [REFS‑3].

Acid-base behavior shift: N-acetyl substitution alters pKa; ionization in aqueous assays may differ from unprotected tryptophan.

Lipophilicity mismatch: 5-Methoxy group produces distinct LogP; membrane interaction profiles cannot be inferred from 5-hydroxy analogs.

Procurement confusion with melatonin: Similar nomenclature leads to incorrect supply; CAS verification essential to avoid receiving the hormone instead of the amino acid derivative.

Comparative Evidence: Tryptophan, N-acetyl-5-methoxy-


Solubility vs. Unprotected Tryptophan

Tryptophan, N‑acetyl‑5‑methoxy‑ is **soluble in acetone** but **insoluble in water** [REFS‑1]. In contrast, L‑tryptophan is moderately soluble in water (approximately 11.4 mg/mL at 25°C) and has limited solubility in acetone. This solvent preference profile is significant for applications requiring organic solvent processing or precipitation from aqueous solutions.

Solvent Preference
Class-level
Target: acetone-soluble, water-insoluble Comparator: L-tryptophan water-soluble (~11.4 mg/mL)
Supports organic-phase synthesis workflows
Qualitative supplier-reported data; confirm under experimental conditions
Solubility Formulation Organic Synthesis

Thermal Stability vs. 5-Methoxytryptamine

Tryptophan, N‑acetyl‑5‑methoxy‑ exhibits a melting point of **188°C** (GC) or **182‑183°C** [REFS‑1][REFS‑2]. In comparison, 5‑methoxytryptamine (a melatonin precursor and structural analog) has a melting point of approximately **121‑123°C** . The higher melting point of CAS 43167‑40‑4 indicates greater thermal stability and crystalline packing energy, which may confer advantages for long‑term storage and thermal processing conditions.

Thermal Stability
Context-dependent
Target m.p. 188°C (GC) / 182-183°C Comparator: 5-methoxytryptamine 121-123°C
Higher melting point supports thermal processing tolerance
Values obtained using different methods; cross-study comparison context
Thermal Stability Storage Melting Point

Lipophilicity vs. 5-Hydroxytryptophan

Tryptophan, N‑acetyl‑5‑methoxy‑ has a calculated octanol‑water partition coefficient (LogP) of **1.0** [REFS‑1]. In contrast, 5‑hydroxytryptophan (5‑HTP), a key melatonin precursor, has a reported LogP of approximately **‑1.8 to ‑2.0** [REFS‑2]. The 5‑methoxy substituent confers **approximately three orders of magnitude greater lipophilicity** than the 5‑hydroxy analog. This difference predicts significantly enhanced membrane permeability for CAS 43167‑40‑4.

Lipophilicity (LogP)
Class-level
Target LogP 1.0 (calc.) Comparator: 5-Hydroxytryptophan LogP -1.8 to -2.0
Greater predicted passive membrane permeability
Calculated values; confirm with experimental LogP measurement
Lipophilicity Membrane Permeability Blood-Brain Barrier

Applications of Tryptophan, N-acetyl-5-methoxy-


Organic-Phase Synthesis & Derivatization

The acetone‑soluble, water‑insoluble profile of CAS 43167‑40‑4 [REFS‑1] makes this compound particularly suitable for organic‑phase reactions, including acetylation‑based derivative synthesis, peptide coupling in non‑aqueous media, and precipitation‑based purification workflows. The acetyl‑protected α‑amino group allows selective functionalization of the carboxyl terminus without requiring additional protection/deprotection steps.

High-Temperature & Long-Term Stability

With a melting point approximately 60‑65°C higher than 5‑methoxytryptamine [REFS‑1][REFS‑2], CAS 43167‑40‑4 offers enhanced thermal stability for applications requiring elevated temperature processing, extended storage periods, or shipping to regions with variable temperature control. This reduced degradation risk may lower procurement frequency and improve experimental reproducibility.

Membrane Permeability-Dependent Assays

The calculated LogP of 1.0 [REFS‑3] predicts substantially greater passive membrane permeability than hydroxylated analogs such as 5‑HTP. For cell‑based assays studying intracellular targets or screening compounds requiring cellular uptake, CAS 43167‑40‑4 may offer more reliable intracellular access than more polar tryptophan derivatives.

Application
Selection Property
Validation Focus
Organic-phase synthesis
Acetone solubility profile
Non-aqueous reaction compatibility
Thermal processing and storage
Reported thermal stability (melting point)
Thermal degradation risk assessment
Cell-based permeability assays
Lipophilicity (LogP)
Passive membrane diffusion context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tryptophan, N-acetyl-5-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.